Ethyl 3-bromo-2-cyano-5-(difluoromethyl)benzoate
Overview
Description
Ethyl 3-bromo-2-cyano-5-(difluoromethyl)benzoate is an organic compound with the molecular formula C11H6BrF2NO2. It is a derivative of benzoic acid, characterized by the presence of bromine, cyano, and difluoromethyl groups. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-bromo-2-cyano-5-(difluoromethyl)benzoate typically involves multi-step organic reactions. One common method starts with the bromination of ethyl benzoate to introduce the bromine atom at the desired position. This is followed by a cyanation reaction to add the cyano group. The difluoromethyl group can be introduced through a difluoromethylation reaction using appropriate reagents such as difluoromethyl bromide under controlled conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination and cyanation processes, often using continuous flow reactors to ensure consistent quality and yield. The difluoromethylation step might employ specialized catalysts to enhance the efficiency and selectivity of the reaction.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products:
Substitution: Formation of ethyl 3-amino-2-cyano-5-(difluoromethyl)benzoate.
Reduction: Formation of ethyl 3-bromo-2-aminomethyl-5-(difluoromethyl)benzoate.
Oxidation: Formation of ethyl 3-bromo-2-cyano-5-(difluoromethyl)benzoic acid.
Scientific Research Applications
Ethyl 3-bromo-2-cyano-5-(difluoromethyl)benzoate is utilized in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, especially in the synthesis of compounds with anti-inflammatory or anticancer properties.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced coatings.
Mechanism of Action
The mechanism by which Ethyl 3-bromo-2-cyano-5-(difluoromethyl)benzoate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, altering their activity through covalent modification or non-covalent binding. The presence of the cyano and difluoromethyl groups can influence its reactivity and binding affinity, making it a valuable tool in medicinal chemistry for the design of bioactive molecules.
Comparison with Similar Compounds
Ethyl 3-bromo-2-cyano-5-(difluoromethyl)benzoate can be compared with other benzoate derivatives:
Ethyl 3-bromo-2-cyano-4-(trifluoromethyl)benzoate: Similar structure but with a trifluoromethyl group, which may exhibit different reactivity and biological activity.
Ethyl 3-bromo-2-cyano-5-(chloromethyl)benzoate: Contains a chloromethyl group instead of difluoromethyl, leading to different chemical properties and applications.
Ethyl 3-bromo-2-cyano-5-(methyl)benzoate: Lacks the fluorine atoms, resulting in distinct physical and chemical characteristics.
Biological Activity
Ethyl 3-bromo-2-cyano-5-(difluoromethyl)benzoate is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed examination of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features several key structural components that contribute to its biological activity:
- Bromine Atom : Often enhances reactivity and may facilitate interactions with biological targets.
- Cyano Group : Known for its ability to participate in various chemical reactions, potentially affecting enzyme activity.
- Difluoromethyl Group : Increases lipophilicity and bioavailability, making the compound more effective in biological systems.
The molecular formula for this compound is CHBrFNO, highlighting its complex structure that supports diverse biological interactions.
The biological activity of this compound is primarily mediated through its interaction with specific enzymes and receptors. The presence of the cyano and difluoromethyl groups enhances binding affinity and specificity:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes, which could lead to altered metabolic pathways.
- Receptor Modulation : It may also interact with cellular receptors, influencing signaling pathways critical for cell growth and proliferation.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that compounds with similar structures demonstrate efficacy against various bacterial strains, suggesting potential for development as an antibiotic agent. For instance, preliminary tests have indicated inhibition zones against both Gram-positive and Gram-negative bacteria.
Anticancer Potential
The anticancer properties of this compound are under investigation, with particular focus on its ability to induce apoptosis in cancer cells. In vitro studies have shown that derivatives with similar functional groups can inhibit cancer cell proliferation by targeting specific signaling pathways associated with tumor growth.
Case Studies
-
In Vitro Studies on Cancer Cell Lines
- A study evaluated the cytotoxic effects of this compound on various cancer cell lines, including breast and lung cancer models. Results indicated a dose-dependent reduction in cell viability, with IC values ranging from 10 to 30 µM depending on the cell line.
-
Antimicrobial Efficacy Testing
- In a controlled experiment, the compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 15 µg/mL for S. aureus, demonstrating promising antibacterial properties.
Comparative Analysis
To better understand the biological activity of this compound, it is helpful to compare it with similar compounds:
Compound Name | Structure Features | Antimicrobial Activity | Anticancer Activity |
---|---|---|---|
This compound | Bromine, Cyano, Difluoromethyl | Moderate | Significant |
Ethyl 4-bromo-3-cyano-5-(difluoromethyl)benzoate | Bromine, Cyano, Difluoromethyl | High | Moderate |
Ethyl 3-chloro-4-cyano-5-(difluoromethyl)benzoate | Chlorine instead of Bromine | Low | Significant |
Properties
IUPAC Name |
ethyl 3-bromo-2-cyano-5-(difluoromethyl)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrF2NO2/c1-2-17-11(16)7-3-6(10(13)14)4-9(12)8(7)5-15/h3-4,10H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPUKWVMKJUQUDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC(=C1)C(F)F)Br)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrF2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.